![molecular formula C17H21N3O4S B4395217 isopropyl {1-[(benzoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4395217.png)
isopropyl {1-[(benzoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate
Übersicht
Beschreibung
Isopropyl {1-[(benzoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate, commonly known as IBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBC is a piperazine derivative that has a unique chemical structure, making it an interesting molecule to study.
Wirkmechanismus
The mechanism of action of IBC is not fully understood. However, it is believed that IBC exerts its anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. It is also believed that IBC exerts its insecticidal properties by disrupting the nervous system of insects.
Biochemical and Physiological Effects:
IBC has been found to have various biochemical and physiological effects. In vitro studies have shown that IBC inhibits the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that IBC has low toxicity and does not cause any significant changes in body weight, food consumption, or organ weight.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using IBC in lab experiments is its unique chemical structure, which makes it an interesting molecule to study. Another advantage is its low toxicity, which makes it a safe compound to work with. However, one of the limitations of using IBC in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on IBC. One direction is to study the mechanism of action of IBC in more detail to better understand how it exerts its anticancer and insecticidal properties. Another direction is to study the potential use of IBC in the synthesis of new materials. Additionally, more studies are needed to determine the optimal dosage and administration of IBC for its potential use as a drug candidate or pesticide.
Conclusion:
In conclusion, IBC is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of IBC involves a multistep process, and it has been studied extensively for its potential use in medicine, agriculture, and material science. Although the mechanism of action of IBC is not fully understood, it has been found to have various biochemical and physiological effects. While there are advantages and limitations to using IBC in lab experiments, there are several future directions for research on IBC that could lead to new discoveries and applications.
Wissenschaftliche Forschungsanwendungen
IBC has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, IBC has been found to have anticancer properties and has been studied as a potential drug candidate for the treatment of various types of cancers. In agriculture, IBC has been studied for its potential use as a pesticide due to its insecticidal properties. In material science, IBC has been studied for its potential use in the synthesis of new materials due to its unique chemical structure.
Eigenschaften
IUPAC Name |
propan-2-yl 2-[1-(benzoylcarbamothioyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-11(2)24-14(21)10-13-16(23)18-8-9-20(13)17(25)19-15(22)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,18,23)(H,19,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTOVMSUBJALGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl {1-[(benzoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



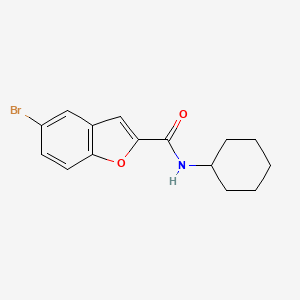
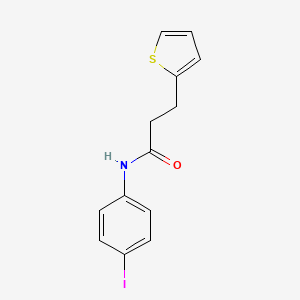
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4395158.png)
![2-[(5-chloro-2-propoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4395167.png)
![N-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5-methoxyphenyl]acetamide](/img/structure/B4395170.png)
![N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B4395172.png)
![2-[(3-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4395175.png)
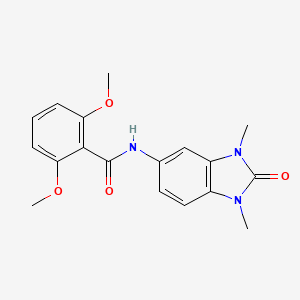
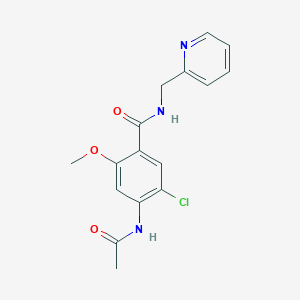


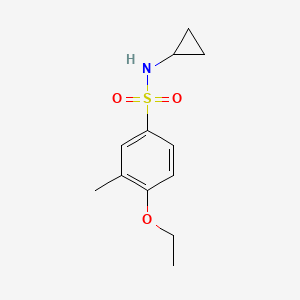
![N-(3-methyl-2-pyridinyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4395221.png)
![N-{3-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B4395233.png)